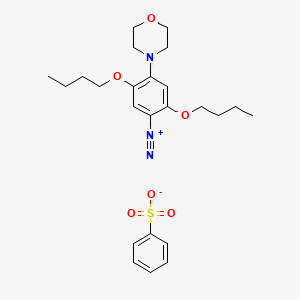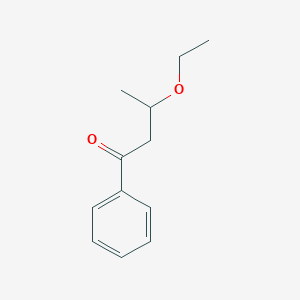![molecular formula C31H26O2Si B14368090 4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one CAS No. 90489-98-8](/img/structure/B14368090.png)
4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one is an organic compound characterized by its unique structure, which includes a phenyl group, a triphenylsilyl group, and a hex-4-en-2-yn-1-one backbone
Vorbereitungsmethoden
The synthesis of 4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one typically involves multiple steps, including the formation of the hex-4-en-2-yn-1-one backbone and the subsequent attachment of the phenyl and triphenylsilyl groups. Common synthetic routes may involve the use of reagents such as alkynes, alkenes, and silylating agents under specific reaction conditions. Industrial production methods would likely optimize these steps for scalability and efficiency.
Analyse Chemischer Reaktionen
4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl and triphenylsilyl groups can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one involves its interaction with molecular targets through its phenyl and triphenylsilyl groups. These interactions can affect various biochemical pathways, depending on the specific context in which the compound is used. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one can be compared with similar compounds such as:
4-Methyl-1-phenylhex-4-en-2-yn-1-one: Lacks the triphenylsilyl group, which may affect its reactivity and applications.
1-Phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one: Similar structure but without the methyl group, which can influence its chemical properties.
4-Methyl-1-phenyl-6-hydroxyhex-4-en-2-yn-1-one:
These comparisons highlight the unique features of this compound, particularly the presence of the triphenylsilyl group, which can significantly influence its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
90489-98-8 |
|---|---|
Molekularformel |
C31H26O2Si |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
4-methyl-1-phenyl-6-triphenylsilyloxyhex-4-en-2-yn-1-one |
InChI |
InChI=1S/C31H26O2Si/c1-26(22-23-31(32)27-14-6-2-7-15-27)24-25-33-34(28-16-8-3-9-17-28,29-18-10-4-11-19-29)30-20-12-5-13-21-30/h2-21,24H,25H2,1H3 |
InChI-Schlüssel |
CIKOVAMWVILTGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#CC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


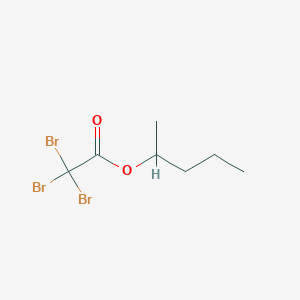
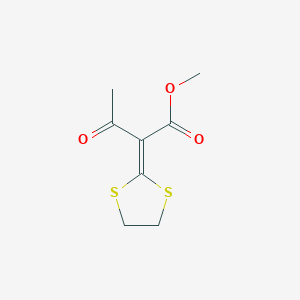
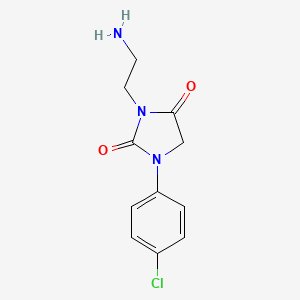
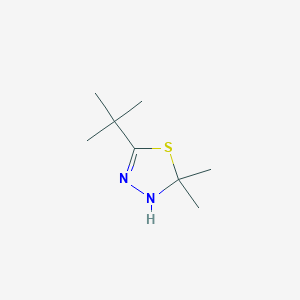
![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
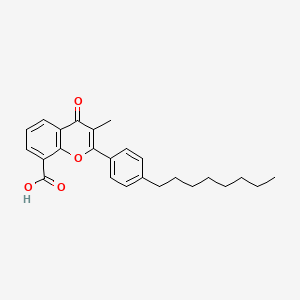
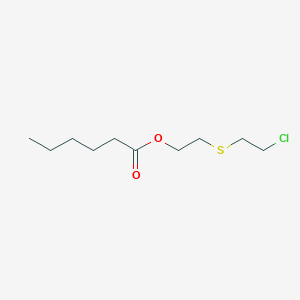
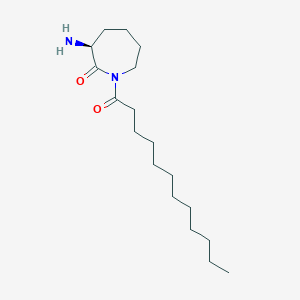
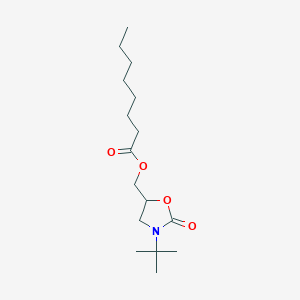
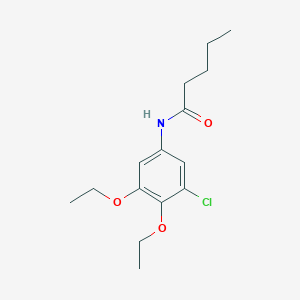
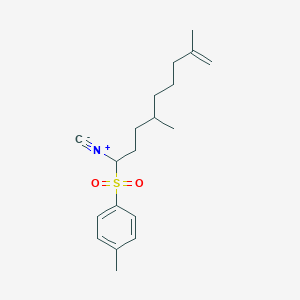
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)
